Cobalt(II) thiocyanate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

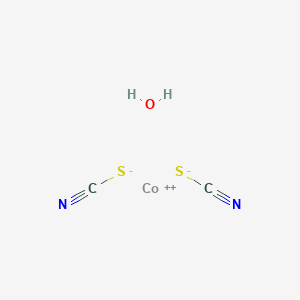

Cobalt(II) thiocyanate hydrate is an inorganic compound with the formula Co(SCN)₂(H₂O)₃. The compound exists in both anhydrous and hydrated forms, with the trihydrate being the most commonly encountered in practical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) thiocyanate hydrate can be synthesized through various methods. One common method involves the reaction of aqueous cobalt(II) sulfate with barium thiocyanate. This reaction produces a barium sulfate precipitate, leaving cobalt(II) thiocyanate in solution:

CoSO4+Ba(SCN)2→BaSO4+Co(SCN)2

Another method involves the reaction of hexakisacetonitrile cobalt(II) tetrafluoroborate with potassium thiocyanate, resulting in the precipitation of potassium tetrafluoroborate and cobalt(II) thiocyanate:

[Co(NCMe)6](BF4

Biological Activity

Cobalt(II) thiocyanate hydrate, a coordination compound with the formula Co(SCN)₂·nH₂O, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data tables.

This compound is characterized by its coordination complex formation with thiocyanate ions. The cobalt ion typically exhibits a +2 oxidation state and can form tetrahedral complexes in solution. Its structure influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that cobalt(II) thiocyanate complexes exhibit significant antimicrobial activity. A study reported that bis(N-picolinamido)cobalt(II) complexes containing thiocyanate ligands demonstrated over 80% growth inhibition against various fungal strains, including Aspergillus fumigatus and Candida albicans, while showing no cytotoxicity toward mammalian cells . This suggests a selective antifungal effect that could be harnessed for therapeutic applications.

Cytotoxicity and Antioxidant Activity

Cobalt(II) thiocyanate has also been evaluated for its cytotoxic effects. In vitro studies using the MTT assay revealed varying degrees of cell viability upon exposure to cobalt compounds, with cobalt propionate showing less toxicity compared to cobalt acetate . Moreover, cobalt(II) complexes have been noted for their antioxidant properties, scavenging hydroxyl radicals and demonstrating a capacity to prevent lipid oxidation, which is crucial in mitigating oxidative stress-related diseases .

The biological activity of cobalt(II) thiocyanate is attributed to several mechanisms:

- Coordination Chemistry : The ability of cobalt to coordinate with thiocyanate ions enhances its interaction with biological molecules, potentially disrupting microbial cell membranes or enzyme functions.

- Radical Scavenging : Cobalt complexes have been shown to scavenge free radicals, thereby protecting cells from oxidative damage.

- Cellular Uptake : The interaction with serum proteins like Bovine Serum Albumin (BSA) suggests that these complexes can be effectively transported within biological systems .

Table 1: Summary of Biological Activities of Cobalt(II) Thiocyanate Complexes

Toxicological Considerations

While cobalt(II) thiocyanate exhibits beneficial biological activities, it is essential to consider its toxicity profile. Exposure to high concentrations can lead to adverse effects, including respiratory issues and skin irritation. Regulatory assessments have categorized cobalt compounds based on their potential health risks, emphasizing the need for careful handling and usage in clinical settings .

Properties

CAS No. |

97126-35-7 |

|---|---|

Molecular Formula |

C2H2CoN2OS2 |

Molecular Weight |

193.12 g/mol |

IUPAC Name |

cobalt(2+);dithiocyanate;hydrate |

InChI |

InChI=1S/2CHNS.Co.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 |

InChI Key |

ZJHVGDJHSOKFNZ-UHFFFAOYSA-L |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].O.[Co+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.